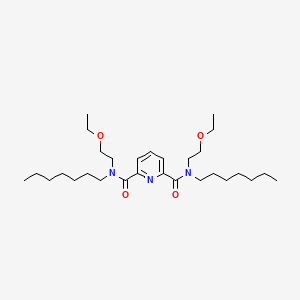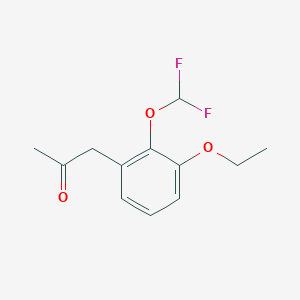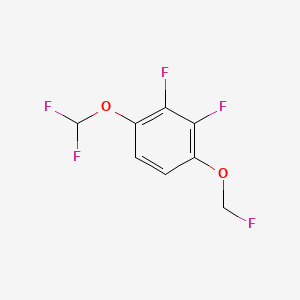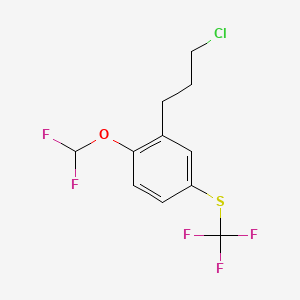
1,5-Dichloro-2-fluoro-3-(fluoromethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dichloro-2-fluoro-3-(fluoromethoxy)benzene is an organic compound with the molecular formula C7H4Cl2F2O It is a derivative of benzene, where the hydrogen atoms are substituted with chlorine, fluorine, and fluoromethoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dichloro-2-fluoro-3-(fluoromethoxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with a benzene derivative that has appropriate substituents.
Halogenation: Chlorine and fluorine atoms are introduced into the benzene ring through halogenation reactions. This can be achieved using reagents like chlorine gas (Cl2) and fluorine gas (F2) under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Halogenation: Large quantities of benzene derivatives are subjected to halogenation using industrial-scale reactors.
Purification: The crude product is purified using techniques like distillation and recrystallization to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Dichloro-2-fluoro-3-(fluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydro derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger aromatic systems.
Common Reagents and Conditions
Nucleophiles: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for nucleophilic substitution.
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Major Products
The major products formed from these reactions include substituted benzene derivatives, quinones, and hydro derivatives, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
1,5-Dichloro-2-fluoro-3-(fluoromethoxy)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,5-Dichloro-2-fluoro-3-(fluoromethoxy)benzene involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, affecting their activity.
Pathways: It can modulate biochemical pathways, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Dichloro-2-difluoromethoxy-3-fluorobenzene: Similar structure but with an additional fluorine atom.
1,5-Dichloro-3-fluoro-2-(fluoromethoxy)benzene: Similar structure but with different positioning of substituents.
1,5-Dichloro-2-difluoromethoxy-3-(fluoromethoxy)benzene: Similar structure but with an additional fluoromethoxy group.
Uniqueness
1,5-Dichloro-2-fluoro-3-(fluoromethoxy)benzene is unique due to its specific arrangement of chlorine, fluorine, and fluoromethoxy groups, which impart distinct chemical properties and reactivity compared to its analogs.
Propriétés
Formule moléculaire |
C7H4Cl2F2O |
|---|---|
Poids moléculaire |
213.01 g/mol |
Nom IUPAC |
1,5-dichloro-2-fluoro-3-(fluoromethoxy)benzene |
InChI |
InChI=1S/C7H4Cl2F2O/c8-4-1-5(9)7(11)6(2-4)12-3-10/h1-2H,3H2 |
Clé InChI |
KQCFTIGFRORNQZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1OCF)F)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propanedinitrile, [[2,5-dimethoxy-4-(methylthio)phenyl]methylene]-](/img/structure/B14066676.png)


![2-[(Diethoxyphosphoryl)methyl]-3-ethoxy-3-oxopropanoate](/img/structure/B14066686.png)





![Formamide, N-[2,4-bis(1,1-dimethylethyl)phenyl]-](/img/structure/B14066723.png)

![[(4-Butoxyphenyl)methylideneamino]urea](/img/structure/B14066740.png)


